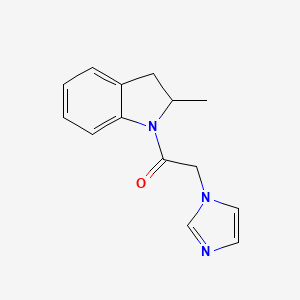
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the activation of the receptor by glutamate. By blocking the activity of AMPA receptors, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can reduce the excitability of neurons and prevent excessive glutamate release, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the reduction of excitatory neurotransmission, inhibition of seizures, and neuroprotection against ischemic damage. N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, as well as its ability to cross the blood-brain barrier. However, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has limitations, such as its short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including the development of more potent and selective AMPA receptor antagonists, the investigation of the role of AMPA receptors in neurological disorders, and the exploration of the therapeutic potential of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs or therapies. Additionally, further research is needed to better understand the physiological and pathological functions of AMPA receptors in the central nervous system.
In conclusion, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a potent and selective antagonist of the AMPA receptor subtype and has significant potential for therapeutic applications in various neurological disorders. Its use in scientific research has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system, and there are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.
Synthesemethoden
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multistep process involving the condensation of 2,6-dimethylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The final product can be obtained through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been widely used in scientific research for its ability to selectively block AMPA receptors, which play a crucial role in excitatory neurotransmission. The use of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-6-5-7-12(2)17(11)20-18(22)14-10-16(21)19-15-9-4-3-8-13(14)15/h3-9,14H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRXVOATXZEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)


![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)

![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)


![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)